4-ethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide
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Overview
Description
4-ethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, in particular, has a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide typically involves the reaction of 4-methylpiperidine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or distillation techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-methylpiperidine: A simpler piperidine derivative used as a building block in organic synthesis.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4 …: Another piperidine derivative with potential anticancer properties.
Uniqueness
4-ethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide is unique due to its specific structure, which combines the piperidine moiety with a benzamide group. This combination enhances its potential biological activities and makes it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
4-ethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-3-17-4-6-18(7-5-17)21(24)22-19-8-10-20(11-9-19)23-14-12-16(2)13-15-23/h4-11,16H,3,12-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLLGTPGHNKNSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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